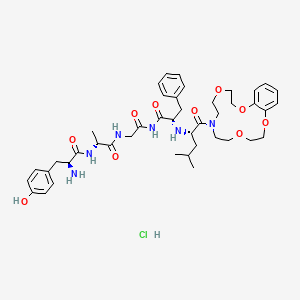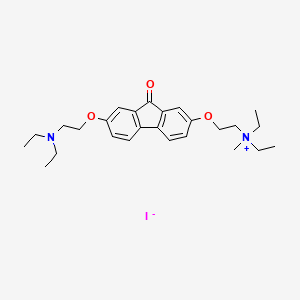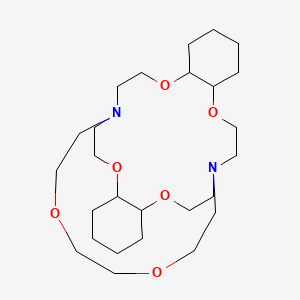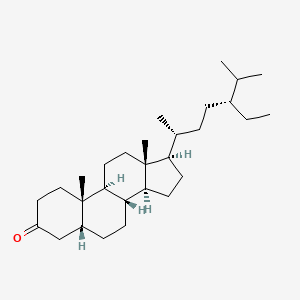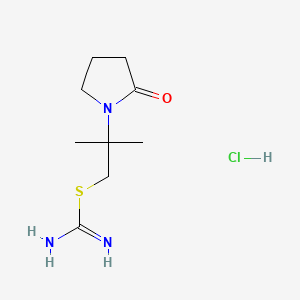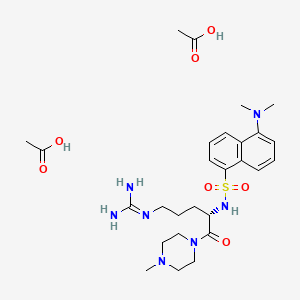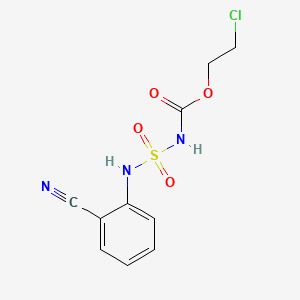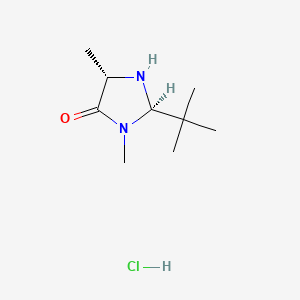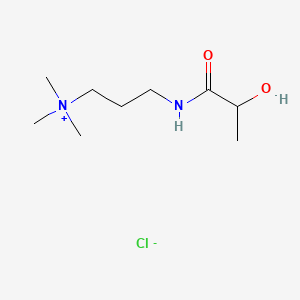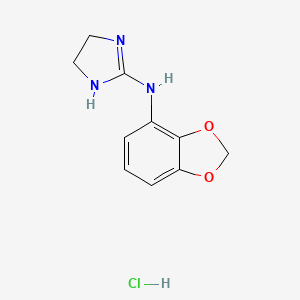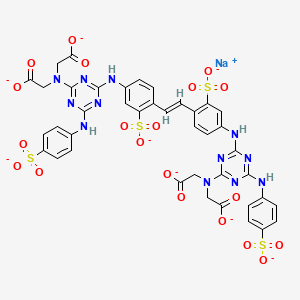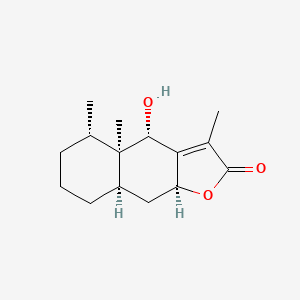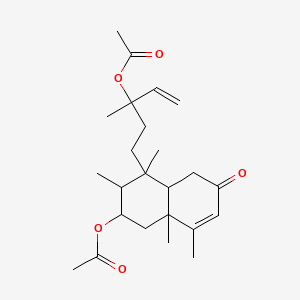
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is a complex organic compound characterized by multiple acetyloxy groups and a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Naphthalenone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthalenone structure.
Introduction of Acetyloxy Groups: Acetylation reactions are employed to introduce acetyloxy groups at specific positions on the naphthalenone core. This is typically achieved using acetic anhydride in the presence of a catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone exerts its effects depends on its interactions with molecular targets. These interactions could involve:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation, by affecting key molecules within these pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(Acetyloxy)-3-bromo-1-hydroxy-2-cyclohexen-1-yl methyl acetate
- 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-yl acetate
Uniqueness
6-(Acetyloxy)-8-(3-(acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is unique due to its specific combination of functional groups and the naphthalenone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
11055-84-8 |
|---|---|
Molecular Formula |
C24H36O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-(3-acetyloxy-3-methylpent-4-enyl)-3,4,8,8a-tetramethyl-6-oxo-2,3,4a,5-tetrahydro-1H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H36O5/c1-9-22(6,29-18(5)26)10-11-23(7)16(3)20(28-17(4)25)14-24(8)15(2)12-19(27)13-21(23)24/h9,12,16,20-21H,1,10-11,13-14H2,2-8H3 |
InChI Key |
NGULWIXAWSNSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)OC(=O)C)CC(=O)C=C2C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


